



Antiviral agent 47 in combination with other antiviral drugs

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Application Notes and Protocols: **Antiviral Agent 47** in Combination Therapy

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Introduction

Antiviral Agent 47 (AVA-47) is a novel non-nucleoside inhibitor targeting the viral RNAdependent RNA polymerase (RdRp), an essential enzyme for the replication and transcription of RNA viruses.[1][2][3][4] Due to its specific mechanism of action, there is significant interest in evaluating AVA-47 in combination with other antiviral drugs that target different stages of the viral life cycle. Combination therapy can offer several advantages, including enhanced antiviral efficacy, a reduced risk of developing drug-resistant variants, and potentially lower required doses of individual agents.[5]

These application notes provide a summary of in vitro data for AVA-47 in combination with two other antiviral agents:

- AVA-PI-22: A potent inhibitor of the viral NS3/4A protease.
- AVA-NI-08: A neuraminidase inhibitor that blocks viral egress.

The goal of combination therapy is to achieve a synergistic or additive effect, where the combined antiviral activity is greater than the sum of the individual drug effects. This document



outlines the protocols for assessing antiviral activity and synergy and presents data from combination studies.

Data Presentation

The antiviral activity and cytotoxicity of each agent were determined individually and in combination. Efficacy is reported as the half-maximal effective concentration (EC50), while cytotoxicity is reported as the half-maximal cytotoxic concentration (CC50). The potential for synergistic, additive, or antagonistic interactions was quantified using the Bliss Independence model.

Table 1: Monotherapy Antiviral Activity and Cytotoxicity

| Compound | Target | EC50 (μM) | СС50 (µМ) | Selectivity Index (SI = CC50/EC50) |
|-----------|-----------------|-----------|-----------|--|
| AVA-47 | RdRp | 0.45 | > 100 | > 222 |
| AVA-PI-22 | NS3/4A Protease | 0.82 | > 100 | > 121 |
| AVA-NI-08 | Neuraminidase | 1.15 | > 100 | > 87 |

Table 2: Combination Therapy Synergy Scores (Bliss Independence Model)

A Bliss synergy score >10 is considered strongly synergistic.



| Combination (Concentration | Observed Inhibition (%) | Expected Inhibition (%) | Bliss Synergy Score | Interaction |
|---|----------------------------|----------------------------|------------------------|-------------|
| AVA-47 (0.25 μM) + AVA-PI-22 (0.5 μM) | 78 | 55 | 23 | Synergistic |
| AVA-47 (0.25 μM) + AVA-NI-08 (0.6 μM) | 65 | 52 | 13 | Synergistic |
| AVA-PI-22 (0.5 μM) + AVA-NI-08 (0.6 μM) | 61 | 54 | 7 | Additive |

Key Experiments and Protocols Protocol 1: Determination of EC50 using Viral Cytopathic Effect (CPE) Assay

This protocol is used to determine the concentration of an antiviral agent required to inhibit the virus-induced cell death (cytopathic effect) by 50%.

Materials:

- Vero E6 cells
- Target virus stock
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Antiviral compounds (AVA-47, AVA-PI-22, AVA-NI-08)
- 96-well cell culture plates



• CellTiter-Glo® Luminescent Cell Viability Assay kit

Methodology:

- Seed Vero E6 cells in 96-well plates at a density of 4,000 cells per well and incubate overnight at 37°C with 5% CO2.
- Prepare serial dilutions of the antiviral compounds in DMEM.
- Remove the culture medium from the cells and add the diluted compounds.
- In a biosafety level 3 (BSL-3) laboratory, infect the cells with the target virus at a multiplicity of infection (MOI) of 0.002.
- Incubate the plates for 72 hours at 37°C.
- Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. Luminescence is proportional to the number of viable cells.
- Calculate the EC50 values by fitting the dose-response data to a four-parameter logistic regression curve.

Protocol 2: Determination of CC50 using Cytotoxicity Assay

This protocol measures the toxicity of the antiviral compounds on host cells.

Methodology:

- Follow steps 1-3 from Protocol 1.
- Instead of adding the virus, add fresh media to the wells.
- Incubate the plates for 72 hours at 37°C.
- Assess cell viability using the CellTiter-Glo® assay.
- Calculate CC50 values from the dose-response curves.



Protocol 3: Checkerboard Assay for Synergy Analysis

This assay evaluates the effect of drug combinations over a range of concentrations.

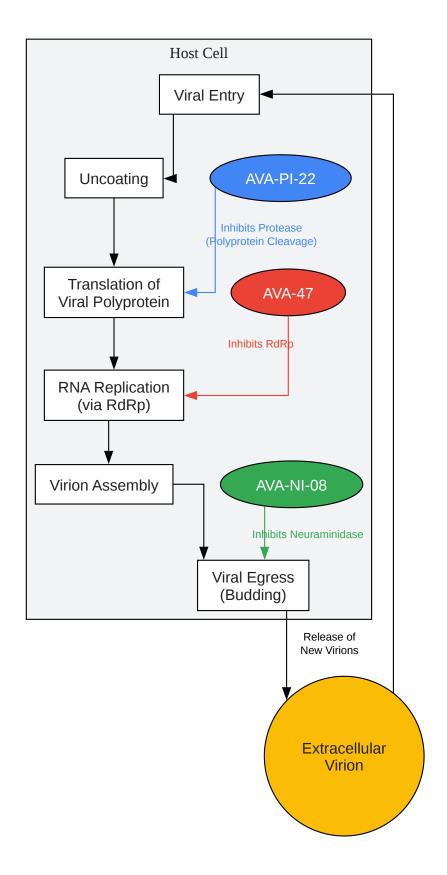
Methodology:

- Prepare a dose-response matrix by making serial dilutions of Drug A along the x-axis of a 96well plate and serial dilutions of Drug B along the y-axis.
- Seed Vero E6 cells and infect with the virus as described in Protocol 1.
- Add the drug combinations from the prepared matrix plate to the cell plate.
- After a 72-hour incubation, measure cell viability.
- Calculate synergy scores using a preferred model, such as the Bliss Independence model.
 The Bliss score is calculated as: (Expected Inhibition Observed Inhibition). The expected inhibition is (Inhibition A + Inhibition B) (Inhibition A * Inhibition B).

Visualizations Signaling Pathway and Mechanism of Action

The diagram below illustrates the distinct points of intervention for AVA-47, AVA-PI-22, and AVA-NI-08 within the viral replication cycle. Combining agents that target different essential viral processes can lead to synergistic effects.





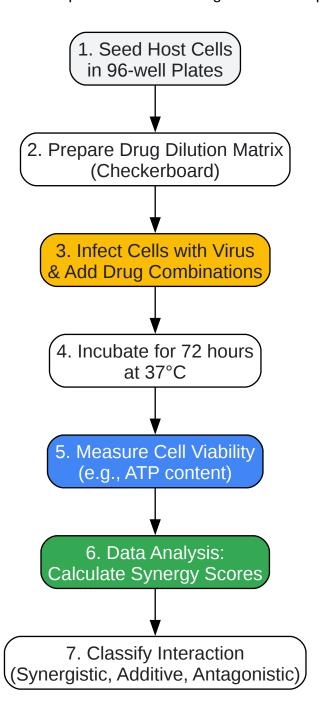
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Caption: Mechanisms of action for three distinct antiviral agents.



Experimental Workflow

The following workflow outlines the process for screening antiviral compounds for synergy.



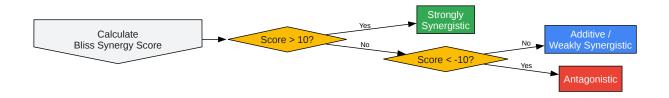
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Caption: Workflow for antiviral combination screening.

Synergy Classification Logic



This diagram illustrates how the calculated synergy score is used to classify the nature of the drug-drug interaction.



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Caption: Logic for classifying drug-drug interactions.

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